N-(2-{[(methylcarbamoyl)methyl]sulfanyl}-4-phenyl-1,3-thiazol-5-yl)furan-2-carboxamide
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Description
N-(2-{[(methylcarbamoyl)methyl]sulfanyl}-4-phenyl-1,3-thiazol-5-yl)furan-2-carboxamide is a useful research compound. Its molecular formula is C17H15N3O3S2 and its molecular weight is 373.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 373.05548370 g/mol and the complexity rating of the compound is 474. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
CCG-346605, also known as N-(2-{[(methylcarbamoyl)methyl]sulfanyl}-4-phenyl-1,3-thiazol-5-yl)furan-2-carboxamide, primarily targets the myocardin-related transcription factor A (MRTF-A) . MRTF-A is a critical factor for epithelial–mesenchymal transition (EMT), a process that plays a significant role in tissue fibrosis, cancer cell migration, and the development of atherosclerotic lesions .
Mode of Action
CCG-346605 exerts its action by inhibiting MRTF-A . This inhibition of MRTF-A suppresses several pathological processes, including cancer cell migration, tissue fibrosis, and the development of atherosclerotic lesions .
Biochemical Pathways
It is known that the compound disrupts the rho/srf pathway . The Rho/SRF pathway is involved in various cellular functions, and its inhibition can lead to the suppression of several pathological processes .
Result of Action
The inhibition of MRTF-A by CCG-346605 leads to the suppression of several pathological processes. These include the inhibition of cancer cell migration, tissue fibrosis, and the development of atherosclerotic lesions . Additionally, CCG-346605 has been shown to modulate mitochondrial functions .
Biochemical Analysis
Biochemical Properties
N-(2-{[(methylcarbamoyl)methyl]sulfanyl}-4-phenyl-1,3-thiazol-5-yl)furan-2-carboxamide plays a crucial role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in metabolic pathways, such as hydratases and oxidoreductases . The nature of these interactions often involves the binding of the compound to the active sites of the enzymes, leading to either inhibition or activation of the enzymatic activity. For instance, the thiazole ring in the compound can undergo electrophilic substitution, which can modulate the activity of enzymes it interacts with .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can modulate the activity of key signaling molecules, leading to alterations in cellular responses . Additionally, this compound has been observed to impact gene expression by binding to specific transcription factors, thereby influencing the transcriptional activity of target genes . This compound also affects cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolic flux and metabolite levels .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The thiazole ring in the compound allows it to form stable complexes with various biomolecules, thereby modulating their activity . Additionally, this compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity . Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of the compound play a significant role in its temporal effects. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods . The long-term effects of this compound on cellular function have been studied in both in vitro and in vivo settings, revealing that prolonged exposure can lead to changes in cellular responses and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to have beneficial effects, such as enhancing metabolic activity and modulating immune responses . At higher doses, it can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have also been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating a limit to its therapeutic potential .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound has been shown to participate in oxidative and reductive reactions, mediated by enzymes such as oxidoreductases and hydratases . These interactions can lead to changes in metabolic flux and the levels of specific metabolites, thereby influencing overall metabolic activity . The compound’s involvement in these pathways highlights its potential as a modulator of metabolic processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound is transported across cellular membranes by specific transporters and binding proteins . Once inside the cells, it can accumulate in specific compartments, influencing its localization and activity . The distribution of this compound within tissues also affects its therapeutic potential and toxicity profile .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. This compound has been observed to localize in various cellular compartments, including the nucleus, mitochondria, and endoplasmic reticulum . The presence of targeting signals and post-translational modifications can direct the compound to specific organelles, where it can exert its effects
Properties
IUPAC Name |
N-[2-[2-(methylamino)-2-oxoethyl]sulfanyl-4-phenyl-1,3-thiazol-5-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S2/c1-18-13(21)10-24-17-19-14(11-6-3-2-4-7-11)16(25-17)20-15(22)12-8-5-9-23-12/h2-9H,10H2,1H3,(H,18,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAVFDFADOWTFIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CSC1=NC(=C(S1)NC(=O)C2=CC=CO2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.